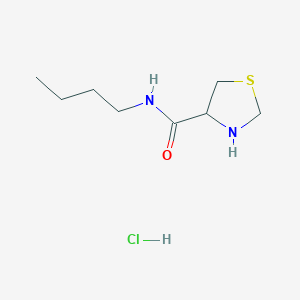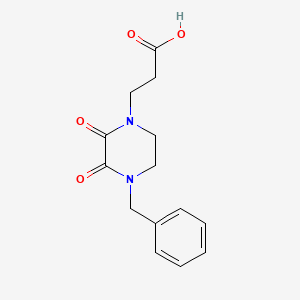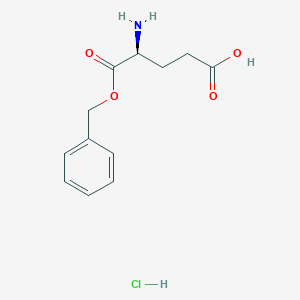![molecular formula C13H18Cl2N4 B1440049 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1221723-65-4](/img/structure/B1440049.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Descripción general
Descripción
The compound “3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride” has a CAS Number of 1221723-65-4 . It has a molecular weight of 301.22 and is a powder in physical form . The compound is stored at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are similar to the compound , involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The InChI code for the compound is1S/C13H16N4.2ClH/c1-9-6-10 (2)17 (16-9)8-11-4-3-5-12 (7-11)13 (14)15;;/h3-7H,8H2,1-2H3, (H3,14,15);2*1H . This indicates the presence of a pyrazole ring with two methyl substituents . Chemical Reactions Analysis
The compound has been found to have desirable fitting patterns in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that it may have potential applications in biological systems.Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 301.22 and is stored at room temperature .Aplicaciones Científicas De Investigación
Complex Formation with Palladium(II)
Research has shown the synthesis and characterization of palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands, when reacted with palladium(II) chloride, form either monomeric or dimeric complexes depending on the solvent used. Diffusion NMR studies and theoretical calculations have been conducted to understand the stability and conformation of these complexes in solution, revealing that monomers are more thermodynamically stable than dimers (Guerrero et al., 2008).
Luminescent Properties
Study of Luminescent Compounds
A compound closely related to the chemical was synthesized and its structure was determined through single-crystal X-ray diffraction. The study also explored the luminescent properties of the compound, providing insights into its potential applications in materials science (Tang et al., 2014).
Cytotoxic Effects of Metal Complexes
Investigation into Cobalt(II) Complexes
Research into cobalt(II) complexes involving 3,5-dimethyl-1H-pyrazole and benzothiazolyl groups has shown varying cytotoxic properties against cancer cell lines. These studies provide valuable information on the potential use of such complexes in the development of cancer treatments (Sobiesiak et al., 2010).
Generation of Structurally Diverse Libraries
Structural Diversity through Alkylation
The use of a ketonic Mannich base for generating a diverse library of compounds through alkylation and ring closure reactions demonstrates the versatility of pyrazole derivatives in synthetic chemistry. This approach opens up possibilities for creating a wide range of compounds with varied biological activities (Roman, 2013).
Antimicrobial and Anticancer Agents
Development of Pyrazole Derivatives
The synthesis of novel pyrazole derivatives and their evaluation as antimicrobial and anticancer agents highlight the potential therapeutic applications of these compounds. Some of the synthesized compounds have shown higher anticancer activity than standard drugs, indicating their promise as future treatments (Hafez et al., 2016).
Corrosion Inhibitors
DFT Study on Bipyrazole Derivatives
A theoretical study using density functional theory (DFT) explored the potential of bipyrazolic-type organic compounds as corrosion inhibitors. This research provides insights into the molecular properties that contribute to their efficiency, helping to design more effective corrosion protection strategies (Wang et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the catechol substrate . This compound is a multidentate ligand, meaning it can bind to multiple sites on a single target . The nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Mode of Action
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride interacts with its target, the catechol substrate, through oxidation . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .
Biochemical Pathways
The primary biochemical pathway affected by 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the oxidation of catechol to its corresponding quinone . This process is influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .
Result of Action
The result of the action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the oxidation of catechol to its corresponding quinone . The rate of this reaction is influenced by the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .
Action Environment
The action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is influenced by environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDJDSCBJGOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)
![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)

![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)



![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)



![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)

